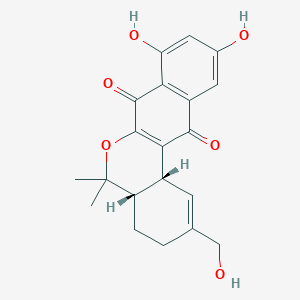

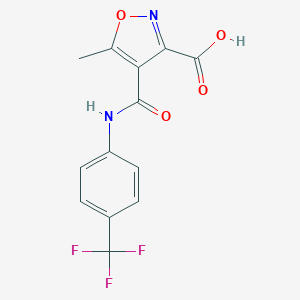

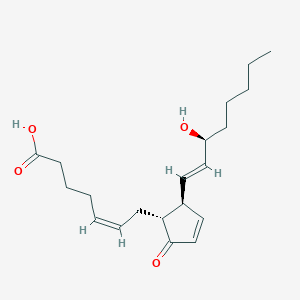

![molecular formula C12H17N3O6 B143457 1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester CAS No. 594860-43-2](/img/structure/B143457.png)

1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In a typical lab setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .

Molecular Structure Analysis

Esters are named as if the alkyl chain from the alcohol is a substituent. This is followed by the name of the parent chain from the carboxylic acid part of the ester with an –e removed and replaced with the ending –oate .

Chemical Reactions Analysis

Esters can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water. The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification .

Physical And Chemical Properties Analysis

Esters are neutral compounds, unlike the acids from which they are formed. They are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Applications De Recherche Scientifique

Synthesis Processes

Nucleoside Synthesis : This compound is used in the synthesis of nucleosides. Acid-catalyzed fusion procedures involving triazole compounds with acylated ribofuranose yield various substituted triazoles, including derivatives similar to this compound (Lehmkuhl, Witkowski, & Robins, 1972).

Ribavirin Derivative Synthesis : It serves as an important intermediate in the synthesis of Ribavirin, a broad-spectrum antiviral drug. Various methods, including catalysis by solid superacids, are used for efficient synthesis (Chengxia, 2010).

Chemical Transformations and Syntheses

Carboxylic Acid and Amino Acid Derivatives : It's utilized in the synthesis of carboxylic acid and amino acid derivatives, showing potential in antiviral activity research. The compound's modifications lead to different glycopeptides with potential biological activities (Ali, Ali, & Abdel-Rahman, 2007).

Manufacturing Processes Development : The compound's synthesis has been scaled from laboratory procedures to manufacturing processes, indicating its industrial and pharmaceutical relevance (Zhang, Dong, & Cleary, 2005).

Structural Studies

- Crystal Structure Analysis : The crystal structure of derivatives of this compound has been studied, providing insights into its chemical configuration and potential applications in material science and pharmaceutical chemistry (Seibel, Miner, Norris, & Wagner, 2007).

Other Applications

Cytotoxic Activities : Palladium(II) complexes with carbohydrate derivatives of this compound exhibit cytotoxic activities against cancer cell lines. This signifies its potential in cancer research and therapy (Deepthi et al., 2014).

Microwave-Promoted Synthesis : The compound is involved in microwave-promoted synthesis processes, indicating its role in modern, efficient chemical synthesis methodologies (Özil, Bodur, Ülker, & Kahveci, 2015).

Safety And Hazards

Orientations Futures

Esters are widely used in a variety of applications, including the production of artificial flavors and fragrances . They are also used in the production of biodiesel . Future research and development in this field could lead to more efficient and sustainable methods of ester production and utilization.

Propriétés

IUPAC Name |

methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-5-13-9(14-15)11(17)18-3/h5-8,10,16H,4H2,1-3H3/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQWAPJMSPHWBK-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=N3)C(=O)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478648 |

Source

|

| Record name | methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |

CAS RN |

594860-43-2 |

Source

|

| Record name | methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

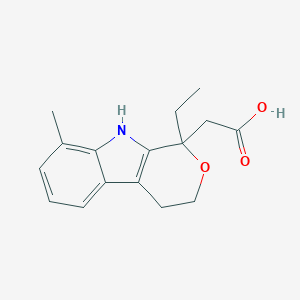

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)

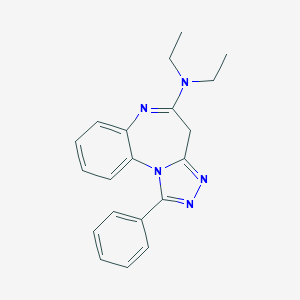

![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)

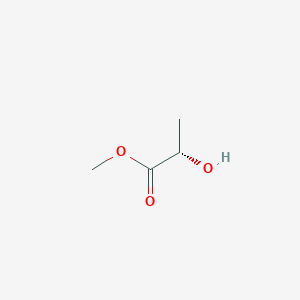

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)